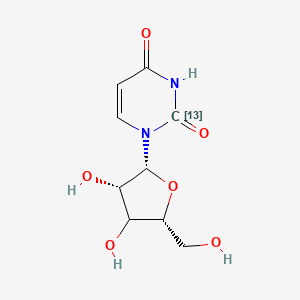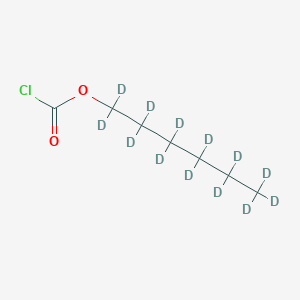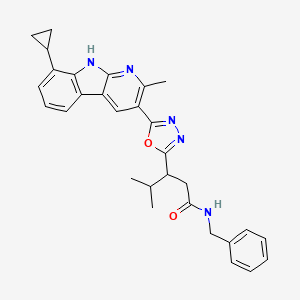
Uridine 13C-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine 13C-4 is a stable isotope-labeled compound of uridine, a nucleoside composed of uracil and ribose. The 13C labeling refers to the incorporation of the carbon-13 isotope at specific positions within the molecule, making it useful for various scientific research applications, particularly in the fields of biochemistry and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 13C-4 typically involves the incorporation of 13C-labeled carbon atoms into the uridine molecule. This can be achieved through chemical synthesis or chemoenzymatic methods. One common approach is to start with a 13C-labeled precursor, such as 13C-labeled glucose, which is then converted into 13C-labeled ribose. This ribose is subsequently coupled with uracil to form this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for scientific research .
Analyse Des Réactions Chimiques
Types of Reactions
Uridine 13C-4 undergoes various chemical reactions, including:
Oxidation: Uridine can be oxidized to form uracil and ribose-1-phosphate.
Reduction: Reduction reactions can convert uridine into dihydrouridine.
Substitution: Nucleophilic substitution reactions can modify the ribose or uracil moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under mild conditions.
Major Products
Oxidation: Uracil and ribose-1-phosphate.
Reduction: Dihydrouridine.
Substitution: Various substituted uridine derivatives.
Applications De Recherche Scientifique
Uridine 13C-4 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of nucleoside metabolism.
Biology: Helps in studying the role of uridine in cellular processes, including RNA synthesis and nucleotide metabolism.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and cancer.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mécanisme D'action
Uridine 13C-4 exerts its effects by participating in various biochemical pathways. It is incorporated into RNA, influencing gene expression and protein synthesis. The labeled carbon atoms allow researchers to track its metabolic fate and interactions within the cell. Uridine also plays a role in the synthesis of nucleotides and nucleic acids, impacting cellular energy metabolism and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine 13C-4: Another nucleoside with similar labeling, used for studying cytidine metabolism.
Thymidine 13C-4: Labeled thymidine used in DNA synthesis studies.
Adenosine 13C-4: Labeled adenosine for research on adenosine metabolism and signaling.
Uniqueness
Uridine 13C-4 is unique due to its specific labeling, which allows for precise tracking and analysis in metabolic studies. Its incorporation into RNA and involvement in nucleotide synthesis make it particularly valuable for research in genetics, biochemistry, and pharmacology .
Propriétés
Formule moléculaire |
C9H12N2O6 |
|---|---|
Poids moléculaire |
245.19 g/mol |
Nom IUPAC |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](213C)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6?,7+,8-/m1/s1/i9+1 |
Clé InChI |
DRTQHJPVMGBUCF-DWZRBFJWSA-N |
SMILES isomérique |
C1=CN([13C](=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





pyrimidine-2,4-dione](/img/structure/B12398814.png)







![(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12398858.png)

![[(2~{R})-2-[5-(2-hexylphenyl)pentanoylamino]-3-oxidanyl-propyl] dihydrogen phosphate](/img/structure/B12398866.png)
